molecular formula C24H24O5 B11156116 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11156116
M. Wt: 392.4 g/mol
InChI Key: NJUAHEQKPFNLHM-UHFFFAOYSA-N
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Description

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound with a unique structure that combines elements of chromene and cycloheptane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the cycloheptane ring: This step involves the formation of a seven-membered ring through a series of cyclization and reduction reactions.

    Attachment of the 4-methoxyphenyl group: This can be done via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Materials Science: Its unique structure could make it useful in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

    Biological Research: The compound could be used as a tool to study various biological processes, particularly those involving chromene derivatives.

Mechanism of Action

The mechanism by which 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-6-one: This compound lacks the cycloheptane ring, making it structurally simpler.

    4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one: This compound lacks the 4-methoxyphenyl and oxoethoxy groups, resulting in different chemical properties.

Uniqueness

The uniqueness of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one lies in its combination of a chromene core with a cycloheptane ring and additional functional groups. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C24H24O5

Molecular Weight

392.4 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C24H24O5/c1-15-22(28-14-21(25)16-8-10-17(27-2)11-9-16)13-12-19-18-6-4-3-5-7-20(18)24(26)29-23(15)19/h8-13H,3-7,14H2,1-2H3

InChI Key

NJUAHEQKPFNLHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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